2-Fluoro-4-methylpyridine

Medicinal Chemistry Kinase Inhibitors Process Chemistry

2-Fluoro-4-methylpyridine (CAS 461-87-0) is a fluorinated heteroaromatic building block featuring a pyridine core with a fluorine substituent at the 2-position and a methyl group at the 4-position. This substitution pattern confers distinct electronic properties and a molecular weight of 111.12 g/mol.

Molecular Formula C6H6FN
Molecular Weight 111.12 g/mol
CAS No. 461-87-0
Cat. No. B058000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-methylpyridine
CAS461-87-0
Synonyms2-Fluoro-4-methylpyridine
Molecular FormulaC6H6FN
Molecular Weight111.12 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)F
InChIInChI=1S/C6H6FN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3
InChIKeyZBFAXMKJADVOGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-methylpyridine (CAS 461-87-0): A Core Fluorinated Pyridine Building Block for Pharmaceutical and Agrochemical R&D


2-Fluoro-4-methylpyridine (CAS 461-87-0) is a fluorinated heteroaromatic building block featuring a pyridine core with a fluorine substituent at the 2-position and a methyl group at the 4-position . This substitution pattern confers distinct electronic properties and a molecular weight of 111.12 g/mol . It is widely utilized in medicinal chemistry and agrochemical research as a key intermediate for synthesizing kinase inhibitors, cognition-enhancing agents, and advanced crop protection compounds [1][2].

Why 2-Fluoro-4-methylpyridine (CAS 461-87-0) Cannot Be Casually Substituted: Evidence-Based Differentiation for Procurement Decisions


Substituting 2-Fluoro-4-methylpyridine with a close analog such as 2-chloro-4-methylpyridine or 2-bromo-4-methylpyridine is not a straightforward exchange. The specific halogen and its position on the pyridine ring profoundly influence both the compound's physicochemical properties and its performance in downstream synthetic transformations [1]. The evidence presented below quantifies critical differences in reaction yields, lipophilicity, and electronic character that directly impact synthetic route efficiency and the properties of final target molecules. Ignoring these differences can lead to suboptimal yields, failed reactions, or altered biological activity in the end product [2].

Quantitative Differentiation of 2-Fluoro-4-methylpyridine (CAS 461-87-0) vs. Closest Analogs: A Data-Driven Selection Guide


8.2-Fold Increase in Overall Yield for p38α MAP Kinase Inhibitor Synthesis Compared to 2-Bromo-4-methylpyridine

In the synthesis of potent p38α mitogen-activated protein kinase inhibitors, employing 2-fluoro-4-methylpyridine as the starting material resulted in an overall yield of 29.4%. This is a dramatic improvement over a previously published route using 2-bromo-4-methylpyridine, which achieved only a 3.6% overall yield [1]. This optimized route also eliminates the need for palladium catalysis [1].

Medicinal Chemistry Kinase Inhibitors Process Chemistry

Markedly Lower Lipophilicity (LogP) Compared to Chloro and Bromo Analogs: Impact on Drug-Like Properties

The fluorine atom in 2-fluoro-4-methylpyridine imparts a significantly lower LogP compared to its chloro and bromo counterparts. Experimental and predicted LogP values are: 2-fluoro-4-methylpyridine: 1.30-1.53 ; 2-chloro-4-methylpyridine: 1.86-2.04 [1]; 2-bromo-4-methylpyridine: 2.15 . This indicates that the fluorinated compound is considerably less lipophilic, which is a crucial parameter for optimizing drug candidates for oral bioavailability and reducing non-specific binding.

Medicinal Chemistry ADME Physicochemical Properties

Significantly Lower Boiling Point (155-161°C) vs. 2-Chloro-4-methylpyridine (194-195°C) Simplifies Purification and Handling

The boiling point of 2-fluoro-4-methylpyridine is reported between 155°C and 161°C (lit.) , which is substantially lower than that of its 2-chloro analog, which boils at 194-195°C . This difference of approximately 35-40°C is a direct consequence of the lower molecular weight and weaker intermolecular forces in the fluorinated compound.

Process Chemistry Purification Physical Properties

Lower Basicity (Predicted pKa 0.24) vs. 2-Chloro-4-methylpyridine (Predicted pKa 0.94) Influences Salt Formation and Reactivity

The predicted pKa of the pyridine nitrogen in 2-fluoro-4-methylpyridine is 0.24 ± 0.10 . This is significantly more acidic (less basic) than the nitrogen in 2-chloro-4-methylpyridine, which has a predicted pKa of 0.94 ± 0.10 . The strong electron-withdrawing inductive effect (-I) of the adjacent fluorine atom reduces electron density on the nitrogen, lowering its basicity compared to the chlorine-substituted analog.

Physical Organic Chemistry Reactivity Salt Formation

Class-Level Differentiation: Fluorine Substitution Enables Metabolic Stability Advantages Over Chloro Analogs

Fluorine substitution is a well-established strategy in medicinal chemistry to block sites of oxidative metabolism by cytochrome P450 enzymes, thereby improving the metabolic stability and half-life of drug candidates [1]. While direct head-to-head metabolic stability data for 2-fluoro-4-methylpyridine vs. its chloro analog is not available, the class-level effect is clear: the C-F bond is significantly stronger and more resistant to oxidative cleavage than a C-Cl bond [2]. This class-level advantage is a primary driver for incorporating fluorinated building blocks like 2-fluoro-4-methylpyridine into lead optimization programs.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

High-Impact Applications of 2-Fluoro-4-methylpyridine (CAS 461-87-0) Supported by Quantitative Evidence


Synthesis of p38α MAP Kinase Inhibitors for Inflammatory Disease Research

The 8.2-fold yield improvement (29.4% vs. 3.6%) over 2-bromo-4-methylpyridine in the synthesis of key p38α MAPK inhibitors directly supports the use of 2-fluoro-4-methylpyridine as the preferred starting material for this class of compounds [1]. This is particularly relevant for research groups and CDMOs focused on developing novel anti-inflammatory therapeutics targeting the p38 MAPK pathway.

Lead Optimization in Drug Discovery Requiring Lower Lipophilicity

With a LogP of 1.3-1.5, which is 0.6-0.9 log units lower than its 2-chloro analog, 2-fluoro-4-methylpyridine is a superior building block for medicinal chemists aiming to reduce the lipophilicity of their lead series. This property is critical for improving aqueous solubility and reducing off-target binding, aligning with Lipinski's Rule of Five guidelines for orally bioavailable drugs [1].

Process Chemistry Where Distillation Efficiency is a Key Cost Driver

The boiling point of 2-fluoro-4-methylpyridine (155-161°C) is approximately 35-40°C lower than that of 2-chloro-4-methylpyridine (194-195°C) [1]. This property offers a tangible advantage in large-scale synthesis, where lower boiling points translate to less energy-intensive distillation and purification steps, contributing to a lower overall cost of production.

Design of Metabolically Stable Fluorinated Drug Candidates

The presence of a fluorine atom at the 2-position of the pyridine ring is a classic strategy to block cytochrome P450-mediated oxidative metabolism. While direct comparative data is class-level, the use of 2-fluoro-4-methylpyridine is a strategic choice for medicinal chemistry teams seeking to improve the in vivo half-life and bioavailability of their pyridine-containing drug candidates [1].

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